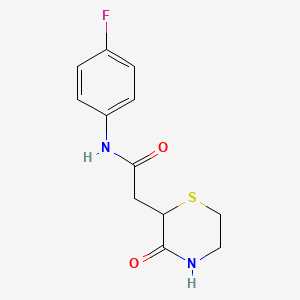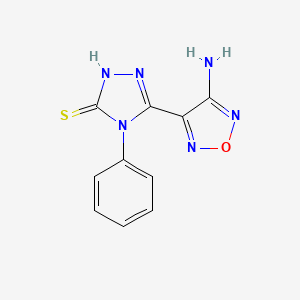![molecular formula C20H21N3O3 B11059368 1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B11059368.png)
1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone is a complex organic compound that combines the unique structural features of adamantane, imidazole, and nitrophenyl groups
Preparation Methods
The synthesis of 1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and imidazole intermediates, followed by their coupling with the nitrophenyl group.
-
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 1-adamantyl intermediate through the functionalization of adamantane.
Step 2: Synthesis of the imidazole ring via cyclization reactions.
-
Industrial Production Methods
Chemical Reactions Analysis
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents.
-
Major Products
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include amines or alcohols.
- Substitution products depend on the nature of the substituent introduced .
Scientific Research Applications
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes.
Comparison with Similar Compounds
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Adamantyl[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanone
- 1-Adamantyl[1-(2-methylphenyl)-1H-imidazol-2-yl]methanone.
-
Uniqueness
- The presence of the nitrophenyl group imparts unique electronic and steric properties, enhancing its reactivity and potential applications.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-adamantyl-[1-(2-nitrophenyl)imidazol-2-yl]methanone |
InChI |
InChI=1S/C20H21N3O3/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)19-21-5-6-22(19)16-3-1-2-4-17(16)23(25)26/h1-6,13-15H,7-12H2 |
InChI Key |
FVZNONVAJWDQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=NC=CN4C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11059290.png)
![2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11059292.png)

![Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11059308.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11059311.png)
![4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11059316.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11059328.png)
![1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester](/img/structure/B11059334.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11059345.png)
![2-Hydroxy-N'~1~-{(Z)-1-[4-hydroxy-1-(2-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-YL]ethylidene}benzohydrazide](/img/structure/B11059351.png)
![4,6-dimethyl-2-[(1-phenyl-1H-imidazol-2-yl)methyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B11059359.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11059370.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059375.png)
